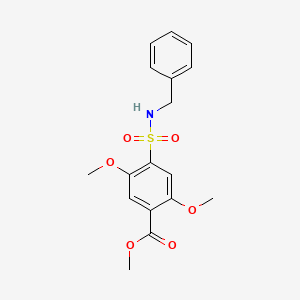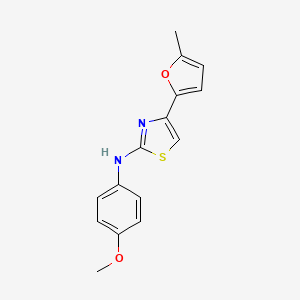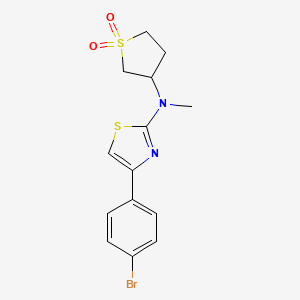![molecular formula C24H17FN4OS B11072471 3-(4-Fluorophenyl)-2-[(3-methylquinoxalin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B11072471.png)
3-(4-Fluorophenyl)-2-[(3-methylquinoxalin-2-yl)methylsulfanyl]quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-FLUOROPHENYL)-2-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE is an organic compound with a complex structure that includes a fluorophenyl group, a quinoxaline moiety, and a quinazolinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROPHENYL)-2-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Quinoxaline Moiety: This step involves the condensation of an o-phenylenediamine derivative with a diketone to form the quinoxaline ring.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate precursor to form the quinazolinone ring.
Coupling Reactions: The final step involves coupling the quinoxaline and quinazolinone moieties through a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
3-(4-FLUOROPHENYL)-2-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinazolinone ring can be reduced under appropriate conditions.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazolinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-(4-FLUOROPHENYL)-2-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biology: It can be used in studies to understand its interaction with biological macromolecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 3-(4-FLUOROPHENYL)-2-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
相似化合物的比较
Similar Compounds
- **3-(4-CHLOROPHENYL)-2-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE
- **3-(4-BROMOPHENYL)-2-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE
Uniqueness
3-(4-FLUOROPHENYL)-2-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE is unique due to the presence of the fluorophenyl group, which can impart distinct electronic properties compared to its chloro or bromo analogs. This can affect its reactivity, binding affinity, and overall biological activity.
属性
分子式 |
C24H17FN4OS |
|---|---|
分子量 |
428.5 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)-2-[(3-methylquinoxalin-2-yl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C24H17FN4OS/c1-15-22(27-21-9-5-4-8-20(21)26-15)14-31-24-28-19-7-3-2-6-18(19)23(30)29(24)17-12-10-16(25)11-13-17/h2-13H,14H2,1H3 |
InChI 键 |
WFUZATAGYHCFGJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2N=C1CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-[1-(4-chlorophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate](/img/structure/B11072398.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide](/img/structure/B11072401.png)
![2-{[4-(Methylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}propanehydrazide](/img/structure/B11072402.png)
![Methyl 4-cyano-7,8-difluoro-3-hydroxypyrido[1,2-a]benzimidazole-2-carboxylate](/img/structure/B11072404.png)
![6-[(4-chlorophenoxy)methyl]-2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B11072411.png)
![6-[(dibutylamino)methyl]-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11072415.png)
![Ethyl 1-methyl-7-(methylsulfanyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B11072423.png)

![2-Amino-4-(furan-2-yl)-6-(4-methylphenyl)-5,7-dioxo-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile](/img/structure/B11072439.png)
![Ethyl 2-{[({[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]sulfonyl}oxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11072440.png)
![2-(1-{2-[4-Bromo-2-(2-chlorobenzoyl)anilino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B11072441.png)
![2-methylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-3,1'-cyclohexane]-5-one](/img/structure/B11072445.png)

